

# Rezvilutamide vs. Docetaxel in Prostate Cancer: A Comparative Analysis of Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Rezvilutamide |           |
| Cat. No.:            | B8201621      | Get Quote |

A direct head-to-head comparison of the overall survival benefit of **rezvilutamide** versus docetaxel for metastatic prostate cancer is not yet available from completed clinical trials. However, existing and ongoing studies provide valuable insights into the efficacy and mechanisms of each agent. This guide synthesizes the current data to offer a comparative perspective for researchers, scientists, and drug development professionals.

**Rezvilutamide** is a novel androgen receptor (AR) antagonist, while docetaxel is a well-established chemotherapy agent. Both are utilized in the management of advanced prostate cancer, but they possess distinct mechanisms of action and have been evaluated in different clinical contexts.

#### **Mechanism of Action**

**Rezvilutamide** functions by competitively binding to the ligand-binding domain of the androgen receptor.[1][2] This action prevents androgen-induced receptor activation and the subsequent translocation of the AR to the cell nucleus, thereby inhibiting the transcription of genes responsible for prostate cancer cell proliferation.[1][2]

Docetaxel, a taxane-based chemotherapeutic, works by stabilizing microtubules and inhibiting their depolymerization.[3] This disruption of microtubule dynamics leads to cell-cycle arrest at the G2/M phase and induces apoptosis in cancer cells.







Click to download full resolution via product page

Caption: Mechanisms of Action for Rezvilutamide and Docetaxel.

# **Clinical Efficacy of Rezvilutamide**

The pivotal study for **rezvilutamide** is the CHART trial (NCT03520478), a phase 3, randomized, open-label study. This trial evaluated **rezvilutamide** in combination with androgen deprivation therapy (ADT) compared to bicalutamide plus ADT in patients with high-volume, metastatic hormone-sensitive prostate cancer (mHSPC).



#### **CHART Trial: Experimental Protocol**

- Patient Population: Patients with high-volume mHSPC.
- Treatment Arms:
  - Rezvilutamide (240 mg, once daily) plus ADT.
  - o Bicalutamide (50 mg, once daily) plus ADT.
- Primary Endpoints: Radiographic progression-free survival (rPFS) and overall survival (OS).



Click to download full resolution via product page

Caption: CHART Trial (NCT03520478) Experimental Workflow.



### **CHART Trial: Efficacy Data**

The CHART study demonstrated that **rezvilutamide** plus ADT significantly improved both rPFS and OS compared to bicalutamide plus ADT.

| Endpoint                                            | Rezvilutamide<br>+ ADT | Bicalutamide +<br>ADT | Hazard Ratio<br>(95% CI) | p-value |
|-----------------------------------------------------|------------------------|-----------------------|--------------------------|---------|
| Radiographic<br>Progression-Free<br>Survival (rPFS) | Not Reached            | 25.1 months           | 0.44 (0.33 - 0.58)       | <0.0001 |
| Overall Survival<br>(OS)                            | Not Reached            | Not Reached           | 0.58 (0.44 - 0.77)       | 0.0001  |

# Ongoing Research: Rezvilutamide in Combination with Docetaxel

A phase 2 clinical trial (NCT04603833) is currently investigating the safety and preliminary efficacy of **rezvilutamide** in combination with docetaxel in patients with chemo-naïve metastatic castration-resistant prostate cancer (mCRPC) who have progressed after treatment with abiraterone.

#### **NCT04603833 Trial: Experimental Protocol**

- Patient Population: Chemo-naïve mCRPC patients who have progressed after abiraterone.
- Treatment Arms:
  - Rezvilutamide (160 mg, once daily) + Docetaxel (75 mg/m², every 3 weeks) + Prednisone.
  - Rezvilutamide (240 mg, once daily) + Docetaxel (75 mg/m², every 3 weeks) + Prednisone.
- Primary Endpoint: Safety.



• Secondary Endpoints: Preliminary efficacy including PSA response, time to PSA progression, and radiological progression-free survival (rPFS).



Click to download full resolution via product page

Caption: NCT04603833 Trial Experimental Workflow.

## NCT04603833 Trial: Preliminary Efficacy Data

Preliminary results from this ongoing study suggest that the combination of **rezvilutamide** and docetaxel is well-tolerated and shows promising efficacy.



| Endpoint                                         | Rezvilutamide (160<br>mg) + Docetaxel | Rezvilutamide (240<br>mg) + Docetaxel | Overall |
|--------------------------------------------------|---------------------------------------|---------------------------------------|---------|
| Rate of PSA<br>Response at Week 12<br>(%)        | 75.0                                  | 60.0                                  | 67.7    |
| Rate of PSA Decline<br>≥50% from Baseline<br>(%) | 77.8                                  | 72.2                                  | 75.0    |
| Time to PSA Progression (months)                 | 10.5 (95% CI, 5.6-<br>11.3)           | 14.1 (95% CI, 4.1-<br>21.4)           | -       |
| Radiological PFS (months)                        | 13.8 (95% CI, 5.7-<br>19.6)           | 8.5 (95% CI, 5.6-not reached)         | -       |

## **Summary and Future Directions**

Currently, there is no direct evidence from completed, randomized controlled trials to definitively compare the overall survival benefit of **rezvilutamide** to that of docetaxel. The CHART trial demonstrates a significant survival advantage for **rezvilutamide** in combination with ADT over bicalutamide with ADT in the mHSPC setting.

The ongoing NCT04603833 study will provide further data on the safety and efficacy of combining **rezvilutamide** with docetaxel in the mCRPC population. The results of this and future studies, including potential head-to-head trials, will be crucial in determining the optimal sequencing and combination of these agents in the treatment landscape of advanced prostate cancer. Researchers and clinicians should continue to monitor the outcomes of these trials to inform clinical practice and future drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. trustedpharmaguide.com [trustedpharmaguide.com]
- 2. Facebook [cancer.gov]
- 3. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rezvilutamide vs. Docetaxel in Prostate Cancer: A
  Comparative Analysis of Clinical Data]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b8201621#overall-survival-benefit-of-rezvilutamide-compared-to-docetaxel]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com